molecular formula C9H11N7O2 B14238747 2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide

2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide

Katalognummer: B14238747
Molekulargewicht: 249.23 g/mol
InChI-Schlüssel: HBVHTZRUCSKEKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the family of pyridine dicarboxamides. This compound is characterized by its unique structure, which includes two hydrazinylidenemethyl groups attached to a pyridine ring. The compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .

Vorbereitungsmethoden

The synthesis of 2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Analyse Chemischer Reaktionen

2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrazinylidenemethyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Wirkmechanismus

The mechanism by which 2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide exerts its effects involves its ability to coordinate with metal ions. The pyridine ring and the hydrazinylidenemethyl groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways .

Eigenschaften

Molekularformel

C9H11N7O2

Molekulargewicht

249.23 g/mol

IUPAC-Name

2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide

InChI

InChI=1S/C9H11N7O2/c10-14-4-12-8(17)6-2-1-3-7(16-6)9(18)13-5-15-11/h1-5H,10-11H2,(H,12,14,17)(H,13,15,18)

InChI-Schlüssel

HBVHTZRUCSKEKX-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=NC(=C1)C(=O)N/C=N/N)C(=O)N/C=N/N

Kanonische SMILES

C1=CC(=NC(=C1)C(=O)NC=NN)C(=O)NC=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.